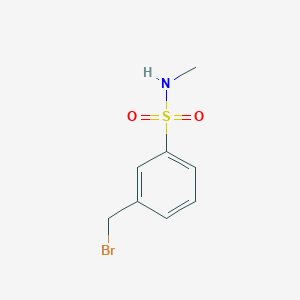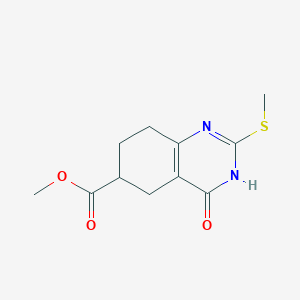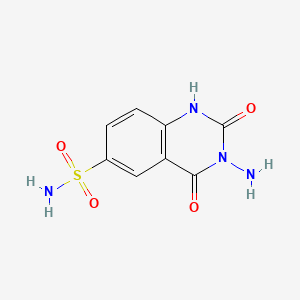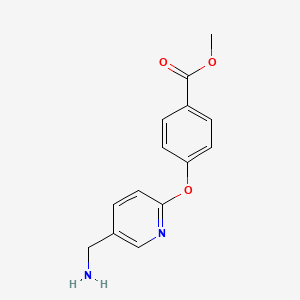![molecular formula C14H16N2O3 B11858068 tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl ester group, a hydroxyimino group, and an indole core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the indole derivative with hydroxylamine under acidic or basic conditions.
Industrial Production Methods: Industrial production of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro indole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole core can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparación Con Compuestos Similares
- tert-Butyl 4-{4-[amino(hydroxyimino)methyl]-1H-indole-1-carboxylate}
- tert-Butyl 2-((hydroxyimino)methyl)-1H-indole-1-carboxylate
Comparison:
- Structural Differences: The position of the hydroxyimino group and other substituents on the indole core can vary, leading to differences in reactivity and biological activity.
- Reactivity: The presence of different functional groups can influence the types of reactions the compound can undergo and the conditions required.
- Biological Activity: Similar compounds may exhibit different biological activities based on their structural differences and interactions with molecular targets .
This detailed article provides a comprehensive overview of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9- |
Clave InChI |
ZWLIUPKGGBVTNI-DHDCSXOGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)/C=N\O |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)


![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)


![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)

